N-cyclohexyl-4-[(phenylacetyl)amino]benzamide
Descripción general
Descripción
N-cyclohexyl-4-[(phenylacetyl)amino]benzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first synthesized by researchers at the University of Queensland in Australia in 2009. Since then, it has been extensively studied for its potential use as an anti-cancer drug.
Mecanismo De Acción
N-cyclohexyl-4-[(phenylacetyl)amino]benzamide specifically targets the nucleolar stress response pathway, which is activated in cancer cells with high levels of ribosomal RNA synthesis. It binds to a specific DNA sequence in the promoter region of the RNA polymerase I gene, preventing its transcriptional activation. This leads to a reduction in ribosomal RNA synthesis and a subsequent decrease in protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects
N-cyclohexyl-4-[(phenylacetyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to induce DNA damage and activate the p53 pathway. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-4-[(phenylacetyl)amino]benzamide is that it is a small molecule inhibitor, which makes it easy to administer and study in laboratory experiments. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-4-[(phenylacetyl)amino]benzamide. One area of interest is the development of combination therapies that include N-cyclohexyl-4-[(phenylacetyl)amino]benzamide and other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-cyclohexyl-4-[(phenylacetyl)amino]benzamide treatment. Finally, there is interest in developing more potent and selective inhibitors of RNA polymerase I transcription that could have even greater anti-cancer activity than N-cyclohexyl-4-[(phenylacetyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-[(phenylacetyl)amino]benzamide has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancers. It works by inhibiting RNA polymerase I transcription, which is required for the synthesis of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Propiedades
IUPAC Name |
N-cyclohexyl-4-[(2-phenylacetyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(15-16-7-3-1-4-8-16)22-19-13-11-17(12-14-19)21(25)23-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGXRXITOPNFRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.